molecular formula C40H46Cl2N8S4 B1666825 Alcian yellow CAS No. 61968-76-1

Alcian yellow

Cat. No. B1666825
CAS RN: 61968-76-1
M. Wt: 838 g/mol
InChI Key: AWDFVJLJWLVKRP-IEEINVNDSA-M
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Description

Alcian Yellow is an organic azo dye used in the textile industry . It is not commonly used, but it has similar staining characteristics to Alcian Blue and can stain acid mucins yellow . Its structure consists of a largely conjugated array of benzene, benzothiazole, and isothiouronium units .


Molecular Structure Analysis

Alcian Yellow has the molecular formula C40H46Cl2N8S4 . Its structure consists of a largely conjugated array of benzene, benzothiazole, and isothiouronium units . The molecular weight is 838.0 g/mol .


Physical And Chemical Properties Analysis

Alcian Yellow is an organic chloride salt . It has a molecular weight of 838.0 g/mol and a melting point of 167-169ºC . It appears as a brown powder with an orange cast .

Scientific Research Applications

1. Neurosecretory Neurones Research

Alcian Yellow has been used in the study of neurosecretory neurones in various species. For instance, Soffe, Benjamin, and Slade (1978) utilized the Alcian Blue-Alcian Yellow technique to observe changes in neurosecretory material in snails, linking these changes to environmental factors like osmolarity (Soffe, Benjamin, & Slade, 1978). A similar study by the same authors in 1979 further explored the impact of environmental osmolarity on neurosecretory neurones in Lymnaea stagnalis, providing insights into the physiological and histological changes in these cells (Soffe, Slade, & Benjamin, 1979).

2. Staining Techniques for Helicobacter pylori

Dapson (2002) discusses the use of Alcian yellow and toluidine blue as popular non-silver methods for staining Helicobacter pylori, highlighting the need for new dyes due to the shortage of Alcian yellow. This study underscores the significance of Alcian yellow in histological staining processes (Dapson, 2002).

3. Fluorescence Characteristics

Stockert, del Castillo, and Armas-Portela (1989) described the fluorescence characteristics of Alcian yellow, noting its utility in staining nucleic acids and glycosaminoglycans-containing structures under ultraviolet excitation. This study provides insights into the broader applications of Alcian yellow in microscopy and cell biology (Stockert, del Castillo, & Armas-Portela, 1989).

4. Staining of Mucosaccharides

Sorvari and Näntö (1971) investigated the dye binding in the sequential staining of mucosaccharides by Alcian Yellow-Alcian Blue, contributing to our understanding of histochemical techniques for differentiating mucosubstances in tissue sections (Sorvari & Näntö, 1971).

5. Study of Peptidergic Neurons

Skelton and Dorsett (1989) utilized the Alcian blue/Alcian yellow/phloxin histochemical technique to map peptidergic neurons in the mollusc Philine aperta, demonstrating the versatility of Alcian yellow in neurological studies (Skelton & Dorsett, 1989).

Safety And Hazards

Alcian Yellow may cause skin irritation, serious eye damage, and may cause damage to organs (respiratory system) through prolonged or repeated exposure . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

Due to the shortage of Alcian Yellow, new stains are being developed for routine staining of Helicobacter pylori .

Relevant Papers

  • “New Stains for Helicobacter pylori to Replace Alcian Yellow and Toluidine Blue” discusses the development of new stains due to the shortage of Alcian Yellow .
  • “ALCIAN BLUE-ALCIAN YELLOW: A NEW METHOD FOR THE IDENTIFICATION OF DIFFERENT ACIDIC GROUPS” discusses a new method for the identification of different acidic groups .
  • “Detection of Helicobacter pylori using Alcian Yellow Toluidine Blue” discusses the use of Alcian Yellow for the detection of Helicobacter pylori .

properties

IUPAC Name

[dimethylamino-[[2-[4-[[4-[5-[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-6-methyl-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-6-methyl-1,3-benzothiazol-5-yl]methylsulfanyl]methylidene]-dimethylazanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H46N8S4.2ClH/c1-25-19-35-33(21-29(25)23-49-39(45(3)4)46(5)6)41-37(51-35)27-11-15-31(16-12-27)43-44-32-17-13-28(14-18-32)38-42-34-22-30(26(2)20-36(34)52-38)24-50-40(47(7)8)48(9)10;;/h11-22H,23-24H2,1-10H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTFWNIEMRWXLI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CSC(=[N+](C)C)N(C)C)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C(=C6)CSC(=[N+](C)C)N(C)C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H46Cl2N8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021941
Record name Alcian yellow
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alcian yellow

CAS RN

61968-76-1
Record name Alcian yellow
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Ingrain Yellow 1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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